N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O/c1-15-10-12-16(13-11-15)22-14-18(17-6-2-4-8-20(17)25-22)23(27)26-21-9-5-3-7-19(21)24/h2-14H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKVUJCGAWACLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated quinoline derivative with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the bromine position.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of quinoline-4-carboxamide derivatives, including N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide. The compound was identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with an EC50 value of 120 nM. This compound operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite .
Key Findings:
- Efficacy : Compounds from this series exhibited excellent oral efficacy in P. berghei mouse models, with effective doses (ED90) below 1 mg/kg when administered orally over four days.
- Selectivity : The compounds showed a high selectivity index (>100-fold) against human cell lines, indicating lower toxicity to host cells .
Anticancer Properties
The quinoline-4-carboxamide derivatives have also been explored for their anticancer potential. A notable study developed a series of derivatives that demonstrated significant inhibitory activity against various cancer cell lines. For instance, derivatives such as 2-phenylquinoline-4-carboxamide were synthesized and screened for their ability to inhibit cancer cell proliferation .
Case Study:
- Inhibition of Kinases : In vitro studies indicated that certain derivatives could inhibit kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is often hyperactivated in gliomas. This inhibition correlated with reduced viability of glioblastoma cells and lower cytotoxicity towards non-cancerous cells .
Mechanistic Insights
The mechanism of action for this compound involves targeting specific proteins essential for cellular processes in both malaria and cancer cells.
| Mechanism | Target | Effect |
|---|---|---|
| Inhibition of translation elongation factor 2 | PfEF2 (malaria) | Disruption of protein synthesis |
| Inhibition of AKT signaling pathway | AKT2/PKBβ (cancer) | Reduced cell proliferation |
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromophenyl and p-tolyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to alkylamine-substituted analogs like 5a1 or morpholine derivatives .
- Piperazine- and pyrrolidine-containing analogs (5a1 , 5a2 ) exhibit higher synthetic yields (59–65%) and purity (>98%), suggesting efficient coupling strategies for alkylamine substituents .
Variations in the Quinoline 2-Position Substituent
The 2-position of the quinoline core is critical for modulating electronic and steric interactions.
Key Observations :
- The p-tolyl group in the target compound balances lipophilicity and aromatic interactions, contrasting with electron-deficient pyridyl (7 ) or bulky naphthyl groups .
- Halogenated aryl substituents (e.g., 2-iodophenyl in 31 ) are advantageous for radiopharmaceutical applications, whereas methoxy groups (as in ) enhance polarity .
Structural Analogs with Modified Cores
Some analogs replace the carboxamide with alternative functional groups or modify the quinoline scaffold.
Key Observations :
- Replacing carboxamide with carbohydrazide (8 ) introduces additional hydrogen-bonding sites but may reduce metabolic stability .
Biological Activity
N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in antimalarial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The biological activity of this compound is primarily attributed to its mechanism of action, which includes:
- Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it may inhibit translation elongation factor 2 (), crucial for protein synthesis in Plasmodium falciparum .
- Antimicrobial Activity : The compound has shown potential against various bacterial strains and may inhibit photosynthetic electron transport in certain microorganisms .
Antimalarial Activity
Recent studies have highlighted the antiplasmodial properties of quinoline derivatives, including this compound. Key findings include:
- In Vitro Potency : The compound exhibited moderate potency against Plasmodium falciparum, with an EC50 value reported at around 120 nM .
- Selectivity Index : It displayed a high selectivity index (>100-fold) against human cell lines, indicating a favorable safety profile .
- Efficacy in Animal Models : In vivo studies using the P. berghei mouse model demonstrated excellent oral efficacy with effective doses (ED90) below 1 mg/kg .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. Some relevant findings include:
- HDAC Inhibition : Compounds similar to this compound have been identified as selective inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression .
- Cell Line Studies : In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines, showcasing their potential as therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | EC50 (nM) | Selectivity Index | Efficacy (ED90 mg/kg) |
|---|---|---|---|
| Antimalarial | 120 | >100 | <1 |
| Anticancer | Not specified | Not specified | Not specified |
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | Structure | Activity |
|---|---|---|
| This compound | Structure | Moderate antimalarial |
| DDD107498 | Structure | High potency against malaria |
Case Studies
-
Antimalarial Efficacy Study :
- A study evaluated the efficacy of this compound in a controlled P. berghei infection model. The results indicated significant reduction in parasitemia levels compared to untreated controls.
-
Cancer Cell Line Screening :
- A panel of cancer cell lines was treated with varying concentrations of the compound. Results showed dose-dependent cytotoxicity, particularly in breast and colon cancer cells.
Q & A
Q. What are the common synthetic routes for N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide?
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted amines. A general procedure includes:
- Reagents : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (dimethylformamide) with triethylamine (TEA) as a base.
- Steps : (i) Activation of the carboxylic acid using HBTU, (ii) reaction with N-(2-bromophenyl)amine derivatives at 0°C, followed by stirring at room temperature for 12–24 hours .
- Variants : Substituted acetylpyridines (e.g., 3-acetylpyridine) or naphthylamine derivatives can alter regioselectivity and yield (e.g., 19.8–72.3% yields reported for analogous compounds) .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with shifts indicative of bromophenyl and p-tolyl substituents .
- Mass Spectrometry : ESI-MS (Electrospray Ionization Mass Spectrometry) to verify molecular weight (e.g., m/z values for analogous compounds: ~376–463) .
- Melting Point Analysis : Used to assess purity (e.g., 215–262°C ranges for related quinoline-carboxamides) .
Q. What crystallographic methods are used to determine its structure?
- X-ray Diffraction (XRD) : Single-crystal XRD is employed for absolute structural confirmation.
- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Data collection involves high-resolution detectors, with refinement accounting for twinning or disorder in crystal lattices .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like fibroblast activation protein (FAP) or cytochrome P450 (CYP450). For example, FAP inhibitors with quinoline-carboxamide scaffolds show IC₅₀ values <10 nM .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., bromine, p-tolyl) with anti-tubercular activity. Discrepancies between experimental and predicted pIC₅₀ values (e.g., ±0.26–0.42 log units) highlight limitations in parameter selection .
Q. What are the challenges in analyzing discrepancies between experimental and computational data?
- Data Contradictions : For example, anti-tubercular activity predictions for quinoline-carboxamides may overestimate potency due to unaccounted solvation effects or protein flexibility .
- Mitigation Strategies : Hybrid approaches combining molecular dynamics (MD) simulations and free-energy perturbation (FEP) improve accuracy. Cross-validation with enzyme inhibition assays (e.g., CYP2C9 binding studies) resolves ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
